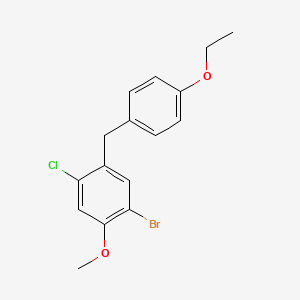
1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene is an organic compound with a complex structure, featuring bromine, chlorine, ethoxybenzyl, and methoxybenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzene derivative, followed by the introduction of ethoxybenzyl and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
科学的研究の応用
1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, such as potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
1-Bromo-4-nitrobenzene: A compound with similar bromine and benzene structure but with a nitro group instead of ethoxybenzyl and methoxy groups.
1-Bromo-4-iodobenzene: Similar structure with iodine instead of chlorine and different substituents.
Uniqueness
1-Bromo-4-chloro-5-(4-ethoxybenzyl)-2-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C16H16BrClO2 |
|---|---|
分子量 |
355.7 g/mol |
IUPAC名 |
1-bromo-4-chloro-5-[(4-ethoxyphenyl)methyl]-2-methoxybenzene |
InChI |
InChI=1S/C16H16BrClO2/c1-3-20-13-6-4-11(5-7-13)8-12-9-14(17)16(19-2)10-15(12)18/h4-7,9-10H,3,8H2,1-2H3 |
InChIキー |
ZUYHJMPQTXSHKW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2Cl)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


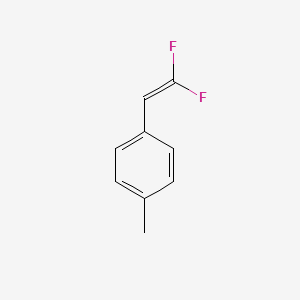
![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
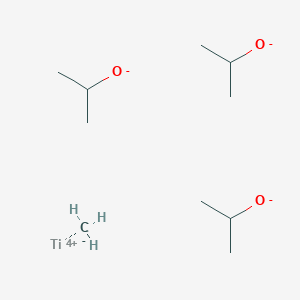
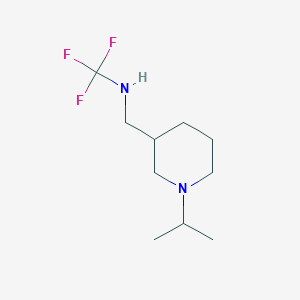

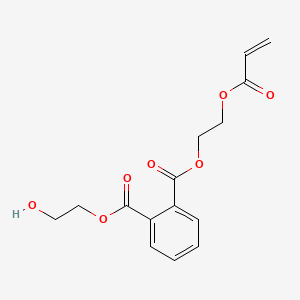
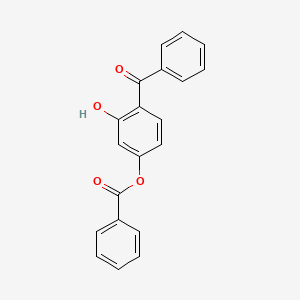
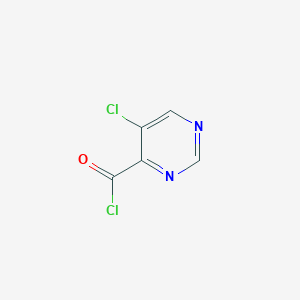
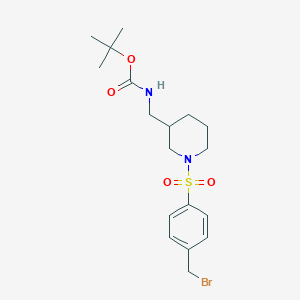
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)

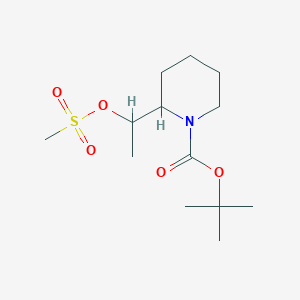
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)

